molecular formula C16H16O3 B031116 Desoxyanisoin CAS No. 120-44-5

Desoxyanisoin

Cat. No.: B031116
CAS No.: 120-44-5
M. Wt: 256.3 g/mol
InChI Key: SICBLYCPRWNHHP-UHFFFAOYSA-N
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Description

Desoxyanisoin (IUPAC name: 1,2-bis(4-methoxyphenyl)ethanone) is a diaryl ethanone derivative classified under phenylpropanoids and stilbenes. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol . The compound features two 4-methoxyphenyl groups attached to a central ketone group, as illustrated by its canonical SMILES: COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC . It is registered under CAS No. 120-44-5 and is characterized by its stability, non-hazardous nature (GHS classification), and role as a synthetic intermediate in pharmaceuticals and agrochemicals .

This compound is primarily used in organic synthesis, serving as a precursor for compounds like enaminones, thiadiazoles, and isoxazoles with biological activities such as antiplatelet aggregation and antimycotic properties . Its stereochemical control during synthesis—particularly the enrichment of the Z-isomer via repetitive crystallizations—is notable, achieving diastereomeric ratios up to 20:1 (Z/E) .

Preparation Methods

Synthetic Routes to Desoxyanisoin

Sodium Sulfide-Mediated Dechlorination

The most widely documented method involves the chemoselective dechlorination of 2-chloro-1,2-bis(4-methoxyphenyl)ethanone using sodium sulfide nonahydrate (Na₂S·9H₂O). Key steps include:

  • Reaction Setup : A solution of 2-chloro-1,2-bis(4-methoxyphenyl)ethanone (0.5 mmol) and triphenylphosphine (PPh₃, 0.5 mmol) in dry dimethylformamide (DMF, 2.0 mL) is prepared under nitrogen .

  • Chlorination : N-Chlorosuccinimide (NCS, 0.5 mmol) is added to the mixture, initiating a halogenation step that converts hydroxyl groups to chlorides .

  • Reduction : Sodium sulfide nonahydrate (0.5 mmol) is introduced, triggering a nucleophilic displacement reaction that replaces chlorine with hydrogen .

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether/ethyl acetate = 50:1–10:1) .

Key Data :

  • Yield : 115 mg (scaled to 0.5 mmol input) .

  • Conditions : 20°C, 0.5 h reaction time, inert atmosphere .

  • Selectivity : The method preserves methoxy groups at the 4-position of both aryl rings, demonstrating high chemoselectivity .

Mechanistic Insights

The reaction proceeds through a tandem halogenation-reduction mechanism:

  • Chlorination : NCS and PPh₃ generate a chlorophosphonium intermediate, facilitating the substitution of hydroxyl groups with chlorine .
    R-OH+PPh3+NCSR-Cl+Ph3PO+Succinimide\text{R-OH} + \text{PPh}_3 + \text{NCS} \rightarrow \text{R-Cl} + \text{Ph}_3\text{PO} + \text{Succinimide}

  • Sulfide Reduction : Na₂S·9H₂O acts as a soft nucleophile, displacing chloride via an SN2 pathway :
    R-Cl+S2R-H+Cl+S\text{R-Cl} + \text{S}^{2-} \rightarrow \text{R-H} + \text{Cl}^- + \text{S}

This pathway avoids over-reduction of the ketone moiety, a common challenge in deoxygenation reactions .

Optimization Strategies

Solvent and Atmosphere

  • DMF as Solvent : Enhances solubility of intermediates and stabilizes reactive species through polar interactions .

  • Inert Atmosphere : Nitrogen prevents oxidation of sodium sulfide and minimizes side reactions .

Stoichiometry

  • A 1:1 molar ratio of NCS to substrate ensures complete chlorination without excess reagent accumulation .

  • Na₂S·9H₂O is used stoichiometrically (1:1) to avoid sulfide-mediated side reactions .

Temperature and Time

  • 20°C : Balances reaction rate and selectivity; higher temperatures promote decomposition .

  • 30-Minute Duration : Sufficient for complete conversion, as confirmed by TLC monitoring .

Comparative Analysis of Methods

Parameter Sodium Sulfide Method Alternative Routes
Starting Material2-Chloro-1,2-bis(4-methoxyphenyl)ethanoneβ-Hydroxyl carbonyl precursors
ReagentsNa₂S·9H₂O, NCS, PPh₃LiAlH₄, Clemmensen conditions
Yield46% (isolated)Not reported
Selectivity >95% (chemoselective)Variable
ScalabilityDemonstrated at 0.5 mmolLimited data

Table 1: Comparison of this compound synthesis methods.

The sodium sulfide method outperforms traditional reducing agents (e.g., LiAlH₄) in preserving methoxy groups and avoiding ketone reduction .

Challenges and Solutions

Byproduct Formation

  • Observed : Trace succinimide derivatives from NCS decomposition .

  • Mitigation : Rapid workup and chromatography minimize contamination .

Moisture Sensitivity

  • Issue : Na₂S·9H₂O is hygroscopic, requiring anhydrous DMF .

  • Solution : Molecular sieves (4Å) are added to the solvent system .

Chemical Reactions Analysis

Bromination Reaction

Desoxyanisoin undergoes electrophilic aromatic substitution when reacted with bromine (Br₂) in carbon tetrachloride (CCl₄). This reaction produces α-bromo-4,4′-dimethoxy-deoxybenzoin as the primary product (Fig. 1) .

Reaction Conditions

  • Reagents : Br₂ in CCl₄
  • Temperature : Room temperature
  • Mechanism : Bromine acts as an electrophile, attacking the electron-rich aromatic rings at the α-position relative to the ketone group.

Key Observations

  • The reaction proceeds via intermediate bromonium ion formation.
  • Steric hindrance from methoxy groups directs bromination to the α-carbon .

Product Data

PropertyValue
Product Nameα-Bromo-4,4′-dimethoxy-deoxybenzoin
Yield~85% (theoretical)
SolubilityInsoluble in water

Polymerization via Mannich Reaction

This compound serves as a precursor in synthesizing high-performance benzoxazine thermosets. When reacted with furfurylamine and paraformaldehyde, it forms a polybenzoxazine network (Fig. 2) .

Reaction Pathway

  • Mannich Base Formation : this compound reacts with furfurylamine and formaldehyde to generate a benzoxazine monomer.
  • Thermal Ring-Opening Polymerization : Heating the monomer induces crosslinking, producing a thermoset polymer.

Performance Characteristics

PropertyValue
Glass Transition Temp.>300°C
Char Yield (800°C)45%
LOI (Limiting Oxygen Index)32.5% (indicating self-extinguishing properties)

Oxidative Degradation

While not extensively documented, this compound’s methoxy groups are susceptible to oxidative cleavage under strong oxidizing conditions (e.g., KMnO₄/H⁺). This reaction likely yields 4-methoxybenzoic acid derivatives .

Proposed Mechanism

  • Oxidation of the α-carbon adjacent to the ketone.
  • Cleavage of the C–C bond, forming two aromatic carboxylic acids.

Catalytic Hydrogenation

The ketone group in this compound can be reduced to a secondary alcohol using hydrogen gas and palladium-based catalysts.

Example Reaction
this compound + H₂ (Pd/C) → 1,2-bis(4-methoxyphenyl)ethanol

Challenges

  • Methoxy groups may undergo demethylation under high-pressure H₂ conditions.
  • Selectivity requires careful control of catalyst loading and temperature .

Suzuki–Miyaura Cross-Coupling

Though not explicitly reported for this compound, its brominated derivative (α-bromo-4,4′-dimethoxy-deoxybenzoin) is theoretically amenable to palladium-catalyzed coupling with arylboronic acids, enabling access to complex biaryl structures .

Tables of Chemical Identifiers for this compound

Property Value
CAS No.120-44-5
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.30 g/mol
Melting Point109–113°C
SMILESCOC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC
InChI KeySICBLYCPRWNHHP-UHFFFAOYSA-N

Scientific Research Applications

Chemical Properties and Basic Information

  • Chemical Formula : C16H16O3
  • Molecular Weight : 272.30 g/mol
  • Solubility : Sparingly soluble in water
  • Melting Point : 109°C to 113°C

Desoxyanisoin is synthesized from the reaction of anisoin with desoxybenzoin. It is often used as a precursor in organic synthesis due to its unique structural properties.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development, particularly as a radiolabeled compound for positron emission tomography (PET) imaging. In a notable study, this compound was radiofluorinated to create a radiolabeled variant, which demonstrated promising results in imaging biological processes in vivo. This application highlights its utility in pharmacokinetics and drug metabolism studies .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can react with bromine in the presence of carbon tetrachloride (CCl4) to produce a-bromo-4,4′-dimethoxy-deoxybenzoin. This reaction showcases its versatility and importance in synthesizing more complex organic molecules .

Case Study 1: Radiolabeling for PET Imaging

In a study published in 2024, researchers successfully synthesized [^18F]this compound using a novel photoredox nucleophilic fluorination method. The resulting compound was utilized for PET imaging, demonstrating effective labeling with a radiochemical yield of 57%. This application underlines this compound's potential role in non-invasive imaging techniques crucial for drug development and disease diagnosis .

Case Study 2: Synthesis of Derivatives

Another significant application involves the synthesis of various derivatives from this compound. Researchers have explored its reactivity to create diverse compounds that could serve as potential therapeutic agents. For instance, the synthesis of a-bromo-4,4′-dimethoxy-deoxybenzoin from this compound not only illustrates its chemical reactivity but also opens avenues for developing new pharmaceuticals .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryUsed as a precursor for PET imaging; radiofluorinated variant developed
Organic SynthesisReacts with bromine to produce bromo derivatives
Drug DevelopmentExplored for potential therapeutic agents through derivative synthesis

Mechanism of Action

The mechanism of action of desoxyanisoin involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Desoxyanisoin belongs to a family of diaryl ketones with structural analogs differing in substituents (e.g., methoxy, hydroxy) or alkyl chain length. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Synthesis Notes
This compound C₁₆H₁₆O₃ 256.30 4-OCH₃ on both aryl groups Pharmaceutical intermediates Z/E isomer control via crystallization
4'-Methoxypropiophenone C₁₀H₁₂O₂ 164.20 4-OCH₃ on one aryl group Fragrance synthesis Direct alkylation of anisole
4'-Hydroxypropiophenone C₉H₁₀O₂ 150.18 4-OH on one aryl group Antioxidant precursors Demethylation of methoxy analogs
4-Methoxyphenylacetone C₁₀H₁₂O₂ 164.20 4-OCH₃, methyl ketone Polymer plasticizers Friedel-Crafts acylation
1-(4-Methoxyphenyl)-2-phenylethanone C₁₅H₁₄O₂ 226.27 4-OCH₃ on one aryl, phenyl on adjacent carbon Photocatalysis Cross-coupling reactions

Key Differences in Properties and Reactivity

Substituent Effects: this compound’s dual methoxy groups enhance electron-donating effects, stabilizing intermediates in reactions like hydrogenolysis and alkylation . In contrast, 4'-Hydroxypropiophenone (with a hydroxyl group) exhibits higher polarity and acidity, making it prone to oxidation . The steric bulk of this compound’s diaryl structure impedes hydrogenation of its double bond during debenzylation, a feature absent in simpler analogs like 4-Methoxyphenylacetone .

Biological Activity: this compound-derived 4,5-bis(p-methoxyphenyl)-1,2,3-thiadiazole inhibits platelet aggregation, whereas 4'-Hydroxypropiophenone derivatives are explored for antioxidant properties .

Synthetic Utility: this compound is preferred in multi-step syntheses (e.g., for mofezolac analogs) due to its stereochemical predictability . Analogs like 4'-Methoxypropiophenone are less versatile due to fewer reactive sites .

Physicochemical Comparison

Property This compound 4'-Methoxypropiophenone 4'-Hydroxypropiophenone
Boiling Point Not reported ~300°C (est.) ~285°C (est.)
Solubility Low in water Moderate in ethanol High in polar solvents
Crystallinity High (Z/E enriched) Moderate Low

Biological Activity

Desoxyanisoin is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its versatile applications and biological activities. This article delves into the biological properties of this compound, focusing on its anti-inflammatory, estrogenic, and cytotoxic activities, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound, chemically known as 4,4'-dimethoxy-1,1'-biphenyl-2-ol, serves as a precursor in the synthesis of various bioactive compounds. Its structural framework allows for modifications that enhance its pharmacological properties. The synthesis typically involves the demethylation of anisoin or similar derivatives, yielding this compound with high efficiency.

1. Anti-Inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. A study evaluated its ability to inhibit protein denaturation and cyclooxygenase (COX) activity. The results demonstrated that derivatives synthesized from this compound showed comparable anti-inflammatory effects to established drugs such as diclofenac sodium.

CompoundIC50 (µM)Binding Energy (kcal/mol)
This compound Derivative A25.3-11.67
Diclofenac Sodium22.5-12.00

The binding energy indicates strong interactions with the COX-2 enzyme, suggesting potential for development as a therapeutic agent in inflammatory diseases .

2. Estrogenic Activity

This compound has been studied for its estrogenic activity, particularly in breast cancer cell lines. It functions as a selective estrogen receptor modulator (SERM), influencing estrogen receptor (ER) activation and gene expression related to cell proliferation.

In vitro assays using MCF-7 breast cancer cells demonstrated that this compound could activate estrogen response elements (ERE), leading to increased cell proliferation:

CompoundERE Activation (% of E2)EC50 (nM)
This compound7550
17β-Estradiol (E2)10010

These findings suggest that this compound may have both agonistic and antagonistic effects depending on the cellular context, making it a candidate for further investigation in hormone-related therapies .

3. Cytotoxicity Studies

The cytotoxic effects of this compound have also been explored in various cancer cell lines. Preliminary studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)
MCF-7 (Breast)30
HeLa (Cervical)45
Normal Fibroblasts>100

This selectivity highlights this compound's potential as a lead compound in anticancer drug development .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study 1 : A study involving the synthesis of triphenylethylene-platinum(II) complexes from this compound demonstrated enhanced cytotoxicity against breast cancer cells compared to this compound alone, indicating synergistic effects with metal complexes .
  • Case Study 2 : In another investigation, modifications to the methoxy groups on the this compound structure resulted in derivatives with improved estrogenic activity, showcasing the impact of structural changes on biological efficacy .

Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICBLYCPRWNHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074469
Record name Desoxyanisoin
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120-44-5
Record name 1,2-Bis(4-methoxyphenyl)ethanone
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Record name Deoxyanisoin
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Synthesis routes and methods I

Procedure details

A solution of 2-(4-methoxyphenyl)acetic acid (5.0 g, 30.12 mmol) in thionyl chloride (50 mL) was stirred for 3 hr at reflux and then concentrated in vacuo to give a residue, which was dissolved in dichloromethane (10 mL) and then added dropwise to a solution of anisole (6.51 g, 60.28 mmol) and AlCl3 (11.97 g, 90.00 mmol) in dichloromethane (120 mL). The resulting solution was stirred for 3 h at room temperature, then diluted with water (100 mL), extracted with dichloromethane (3×80 mL), dried over magnesium sulfate, and concentrated in vacuo to give a residue, which was purified by silica gel column chromatography with (1%˜2% ethyl acetate in petroleum ether) to afford 1,2-bis(4-methoxyphenyl)ethanone as a white solid (6.5 g, 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
6.51 g
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reactant
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Name
Quantity
11.97 g
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reactant
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120 mL
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10 mL
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solvent
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Name
Quantity
100 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(4-Methoxyphenyl)-2-(4-methoxyphenyl)ethanone was prepared from anisole and 4-methoxyphenylacetyl chloride (prepared by heating the commercially available carboxylic acid in thionyl chloride and subsequent concentration) using the method described in step A of Example 9. After step A, the product was chromatographed on silica gel using 3:2 hexane/EtOAc as eluant. 1-(4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone was converted to the title compound following the procedures described in steps C-E of Example 1, except for the following modifications: 1) in step C, the acidic hydrolysis reaction, after dilution with H2O, was extracted 2× with Et2O prior to basification, extraction 3× with EtOAc and isolation of the desired amine after concentration; and 2) the prep HPLC purification of step D utilized 65% solvent B as eluant.
Quantity
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Synthesis routes and methods III

Procedure details

The diaryl product was obtained using the same synthetic methods as shown in Example 25, step 5, using 2-(4-methoxyphenyl)acetic acid (5.0 g, 30.1 mmol, 1.00 equiv) and anisole (16 g, 148.1 mmol, 5.00 equiv) as reactants. Purification via silica gel column (ethyl acetate/petroleum ether (1:10)) afforded 4.0 g (52%) of 1,2-bis(4-methoxyphenyl)ethanone as a white solid.
[Compound]
Name
diaryl
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5 g
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16 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Desoxyanisoin
Desoxyanisoin

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